N-(4-anilinophenyl)-N'-propylthiourea
Description
N-(4-anilinophenyl)-N'-propylthiourea is a thiourea derivative characterized by an anilinophenyl group linked to a propylthiourea moiety. Thioureas are known for their ability to form hydrogen bonds and coordinate with metal ions, which underpins their applications in catalysis, drug design, and supramolecular chemistry .
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-12-17-16(20)19-15-10-8-14(9-11-15)18-13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADXQRDLMSCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Group Variations
Thiourea derivatives exhibit diverse biological and chemical properties depending on their substituents. Key analogs include:
N-(4-anilinophenyl)benzamide
- Structure: Substituted benzamide with an anilinophenyl group.
- Activity: Potent diguanylate cyclase (DGC) inhibitor, effective against V. cholerae (IC₅₀ = 1 µM) and P. aeruginosa (IC₅₀ = 17.83 µM).
- Key Difference : The benzamide group replaces the thiourea moiety, emphasizing the importance of the carbonyl group in DGC inhibition.
N-Allyl-N'-propylthiourea
- Structure : Allyl and propyl groups attached to thiourea.
- Application: Used in palladium nanoparticle synthesis due to its strong adsorption on silica surfaces, highlighting thioureas' role in catalysis .
- Comparison: The allyl group may enhance metal-binding capacity compared to the anilinophenyl group in the target compound.
N-(4-Chlorophenyl)-N'-allylthiourea
- Structure : Chlorophenyl and allyl substituents.
- Key Difference : The chloro substituent may increase lipophilicity, affecting membrane permeability.
Key Insights :
- DGC Inhibition: The anilinophenyl group in N-(4-anilinophenyl)benzamide enhances specificity for bacterial DGCs, while thiourea derivatives like sulfasalazine exhibit broader but weaker inhibition .
- Metal Coordination : Thioureas with alkyl/aryl groups (e.g., propyl, benzoyl) form stable complexes with transition metals, useful in catalysis or metallodrugs .
Physicochemical Properties
highlights the importance of drug-like properties (e.g., logP, molecular weight) for bioavailability. For example:
- N-(4-propylphenyl)thiourea (synonym for a structural analog) likely has moderate logP due to the propyl group, balancing solubility and membrane permeability .
- N-(4-phenoxyphenyl)-N'-phenylthiourea (MW = 320.41) may face challenges in bioavailability due to higher molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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